molecular formula C9H20N2O B1271975 N-(2-methoxyethyl)-1-methylpiperidin-4-amine CAS No. 416887-38-2

N-(2-methoxyethyl)-1-methylpiperidin-4-amine

Cat. No. B1271975
CAS RN: 416887-38-2
M. Wt: 172.27 g/mol
InChI Key: YZYMRSNKBLZRJK-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-1-methylpiperidin-4-amine (MEMP) is a versatile synthetic compound with numerous applications in chemical synthesis, scientific research, and drug development. As a multifunctional chemical, MEMP has been used in various fields, including medicinal chemistry, chemical biology, and biochemistry. It is a useful reagent for the synthesis of various compounds and has been used as a prodrug in drug delivery. MEMP has also been used in scientific research applications, such as for the study of enzyme inhibition, protein-protein interactions, and cell signaling pathways.

Scientific Research Applications

Electrocatalysis and Oxidation of Amines

N-(2-methoxyethyl)-1-methylpiperidin-4-amine is utilized in the electrocatalysis and oxidation of amines. A study by Kashiwagi et al. (1999) discusses the effectiveness of methylpiperidin-N-oxyl (TEMPO), a related compound, as a redox mediator in the oxidation of amines. This has applications in various fields such as biosensors and display devices (Kashiwagi et al., 1999).

Synthesis and Characterization of Manganese(II) Complexes

The compound plays a role in the synthesis and structural study of manganese(II) complexes. Wu et al. (2004) explored the synthesis and magnetism of various manganese(II) complexes using ligands derived from this compound. This research contributes to the understanding of coordination chemistry and magnetism in metal complexes (Wu et al., 2004).

Kinetic and Product Study of Reactions with Singlet Oxygen

The compound is involved in studies of reactions with singlet oxygen. Baciocchi et al. (2006) investigated the kinetics and products of reactions between a series of α-methyl-substituted N-methylpiperidines and singlet oxygen. This study provides insights into the importance of steric and electronic effects in such reactions (Baciocchi et al., 2006).

Corrosion Inhibition

In the field of corrosion science, this compound derivatives have been examined for their properties as corrosion inhibitors. Babić-Samardžija et al. (2005) investigated the inhibiting effects of various N-heterocyclic amines, including compounds related to this compound, on iron corrosion. Their work contributes to understanding the role of these compounds in protecting metals from corrosion (Babić-Samardžija et al., 2005).

Phase Separation in Aqueous Solutions

The compound is also studied in the context of liquid-liquid phase separation in amine-water-CO2 systems. Coulier et al. (2017) examined the phase separation temperatures in aqueous solutions of N-methylpiperidine and 2-methylpiperidine as a function of CO2 dissolution, providing important data for understanding the chemical reactions in such systems (Coulier et al., 2017).

properties

IUPAC Name

N-(2-methoxyethyl)-1-methylpiperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O/c1-11-6-3-9(4-7-11)10-5-8-12-2/h9-10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZYMRSNKBLZRJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60375488
Record name N-(2-methoxyethyl)-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

416887-38-2
Record name N-(2-methoxyethyl)-1-methylpiperidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60375488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-Methoxyethyl)-1-methylpiperidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-piperidone (1.00 g) in 1,2-dichloroethane (20 ml) was added 2-methoxyethylamine (0.77 ml), followed by sodium triacetoxyborohydride (2.62 g) and acetic acid (0.53 g). The reaction mixture was stirred at room temperature overnight. Dichloromethane/aqueous sodium hydrogen carbonate extraction and purification on silica gave (2-methoxy-ethyl)-(1-methyl-piperidin-4-yl)-amine (1.52 g).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.77 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.62 g
Type
reactant
Reaction Step Two
Quantity
0.53 g
Type
reactant
Reaction Step Three

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